molecular formula C10H11F2N5O4 B1675620 2',2'-Difluorodeoxyguanosine CAS No. 103828-82-6

2',2'-Difluorodeoxyguanosine

Cat. No.: B1675620
CAS No.: 103828-82-6
M. Wt: 303.22 g/mol
InChI Key: RQIYMUKKPIEAMB-TWOGKDBTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-223592 involves the fluorination of deoxyguanosine. The key steps include:

    Fluorination: Introduction of fluorine atoms at the 2’ position of deoxyguanosine.

    Purification: The product is purified using chromatographic techniques to achieve high purity (>98%).

Industrial Production Methods

Industrial production of LY-223592 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

LY-223592 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide.

Major Products

The major products formed from these reactions include various derivatives of LY-223592, which can be further investigated for their biological activities.

Scientific Research Applications

LY-223592 has been extensively studied for its applications in various fields:

Mechanism of Action

LY-223592 exerts its effects by incorporating into DNA during replication, leading to chain termination and inhibition of DNA synthesis. This mechanism is similar to other nucleoside analogs, making it effective against rapidly dividing cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Similar Compounds

    Gemcitabine: Another nucleoside analog with similar antitumor activity.

    2’-deoxy-2’,2’-difluorocytidine: Shares structural similarities and mechanisms of action.

Uniqueness

LY-223592 is unique due to its specific fluorination pattern, which enhances its stability and efficacy compared to other nucleoside analogs. Its distinct chemical structure allows for targeted interactions with DNA polymerases, making it a valuable compound in cancer research .

Properties

IUPAC Name

2-amino-9-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N5O4/c11-10(12)5(19)3(1-18)21-8(10)17-2-14-4-6(17)15-9(13)16-7(4)20/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20)/t3-,5-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIYMUKKPIEAMB-TWOGKDBTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)(F)F)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908623
Record name 9-(2-Deoxy-2,2-difluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103882-87-7, 103828-82-6
Record name 2′-Deoxy-2′,2′-difluoroguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103882-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name LY 223592
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103828826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-Deoxy-2,2-difluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',2'-Difluorodeoxyguanosine
Reactant of Route 2
2',2'-Difluorodeoxyguanosine
Reactant of Route 3
2',2'-Difluorodeoxyguanosine
Reactant of Route 4
2',2'-Difluorodeoxyguanosine
Reactant of Route 5
Reactant of Route 5
2',2'-Difluorodeoxyguanosine
Reactant of Route 6
2',2'-Difluorodeoxyguanosine

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